5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They are often involved in interactions with various cellular targets, including enzymes, receptors, and transport proteins.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with cellular transport mechanisms.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have potential effects on cellular processes such as inflammation, oxidative stress, and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a ketone or carboxylic acid .
Scientific Research Applications
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
2,3-Dimethylbenzofuran: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Chloro-2,3-dimethyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-2,3-dimethyl-2,3-dihydro-1-benzofuran: Contains a fluorine atom, which can significantly alter its biological activity and reactivity
Uniqueness: The presence of the bromine atom in 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s interactions with biological targets and its overall chemical behavior .
Biological Activity
5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of Benzofuran Derivatives
Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen substituents, such as bromine in this compound, significantly influences its reactivity and biological effects.
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Inflammation Modulation : Benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The bromination enhances their efficacy compared to non-brominated analogs .
- Cancer Cell Proliferation Inhibition : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation and survival .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, metabolic stability, and bioavailability play significant roles:
- Solubility : The compound has shown improved solubility profiles due to structural modifications that enhance its pharmacokinetic properties .
- Metabolism : Studies indicate that the introduction of a quaternary center into the structure can block key metabolic sites, thereby prolonging its action in vivo .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various benzofuran derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
Anticancer Properties
In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | <10 | Induction of apoptosis |
MCF7 (Breast Cancer) | <15 | Inhibition of cell cycle progression |
These findings highlight its potential as a lead compound for drug development in oncology .
Comparative Analysis with Similar Compounds
The unique structural features of this compound set it apart from other benzofuran derivatives:
Compound | Key Feature | Biological Activity |
---|---|---|
2,3-Dimethylbenzofuran | No halogen | Lower reactivity |
5-Chloro-2,3-dimethyl-2,3-dihydro-1-benzofuran | Chlorine instead of bromine | Different antimicrobial profile |
5-Fluoro-2,3-dimethyl-2,3-dihydro-1-benzofuran | Fluorine impacts reactivity | Enhanced anticancer properties |
The presence of bromine enhances the compound's reactivity and biological interactions compared to its analogs .
Properties
IUPAC Name |
5-bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFPLWAUHXFLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.